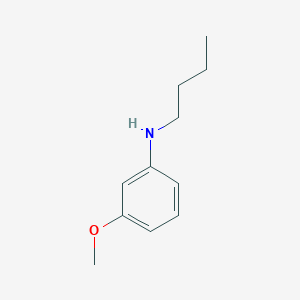

N-butyl-3-methoxyaniline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

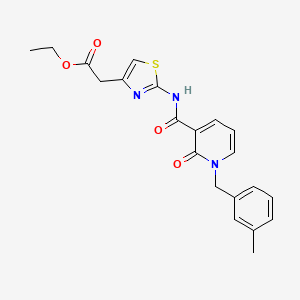

The synthesis of 5,6-dimethoxyanthranilamides and other related compounds involves N-butyl-3-methoxyaniline, showcasing its utility in the development of secondary β-amino benzamides and substituted 2-methoxy-benzamides, contributing to the field of therapeutic compounds (Bengtsson & Hoegberg, 1989).

Role in Chemical Transformations

N-butyl-3-methoxyaniline is implicated in the B(C6F5)3 mediated arene hydrogenation/transannulation of para-methoxyanilines, leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives, a process significant in complex organic transformations (Longobardi et al., 2015).

Electropolymerization Studies

The electrooxidation and electropolymerization of o-methoxyaniline have been extensively studied, revealing insights into the monomer to acid concentration ratios and the electrochemical behavior of poly(o-methoxyaniline), making N-butyl-3-methoxyaniline relevant in polymer chemistry (Widera et al., 1997).

Catalysis and Hydrogenation

The compound plays a role in the hydrogenation and hydrogenolysis of alkoxyanilines, with a focus on methoxy- and ethoxyanilines, using ruthenium catalysts. This highlights its importance in catalytic processes and solvent effects on hydrogenolysis (Nishimura et al., 1968).

Applications in Material Science

Research on tautomeric polymorphism in salicylideneamine derivatives, involving N-(3-hydroxysalicylidene)-4-methoxyaniline, contributes to understanding crystal structures and solid-state NMR spectroscopy, demonstrating the compound's relevance in material science and structural chemistry (Pizzala et al., 2000).

Propiedades

IUPAC Name |

N-butyl-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-4-8-12-10-6-5-7-11(9-10)13-2/h5-7,9,12H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNJEPGLXAHGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-methoxyaniline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2969195.png)

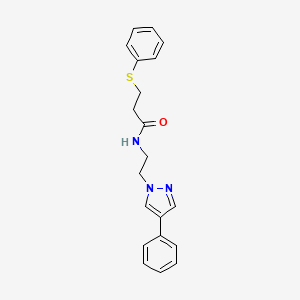

![7-[(2-phenylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2969200.png)

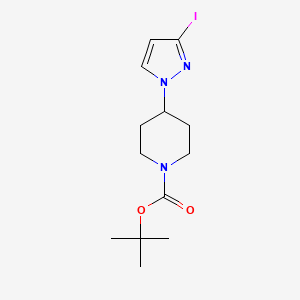

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2969202.png)

![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2969203.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)